1-Boc-(R)-3-Cyclopropylpiperazine

HIV-1 Protease Inhibition Oral Bioavailability Dog Pharmacokinetics

1-Boc-(R)-3-Cyclopropylpiperazine (tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate; CAS 1240587-11-4) is a chiral, orthogonally protected piperazine derivative widely employed as a synthetic intermediate in medicinal chemistry. The compound features a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen, enabling selective deprotection under mild acidic conditions to liberate the secondary amine for subsequent functionalization, while the (R)-configured cyclopropyl substituent at the C3 position introduces conformational constraint and influences the pharmacokinetic profile of downstream drug candidates.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
CAS No. 1240587-11-4
Cat. No. B6337899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-(R)-3-Cyclopropylpiperazine
CAS1240587-11-4
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2CC2
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-6-13-10(8-14)9-4-5-9/h9-10,13H,4-8H2,1-3H3/t10-/m0/s1
InChIKeyHHEGEBMPXPIGCR-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Boc-(R)-3-Cyclopropylpiperazine (CAS 1240587-11-4): A Chiral, Protected Piperazine Building Block for Streamlined Drug Discovery Synthesis


1-Boc-(R)-3-Cyclopropylpiperazine (tert-butyl (3R)-3-cyclopropylpiperazine-1-carboxylate; CAS 1240587-11-4) is a chiral, orthogonally protected piperazine derivative widely employed as a synthetic intermediate in medicinal chemistry . The compound features a tert-butoxycarbonyl (Boc) protecting group on the N1 nitrogen, enabling selective deprotection under mild acidic conditions to liberate the secondary amine for subsequent functionalization, while the (R)-configured cyclopropyl substituent at the C3 position introduces conformational constraint and influences the pharmacokinetic profile of downstream drug candidates [1]. Commercial availability typically ranges from 97% to 98% purity by HPLC, with molecular formula C₁₂H₂₂N₂O₂ and molecular weight 226.32 g/mol [2].

Why 1-Boc-(R)-3-Cyclopropylpiperazine Cannot Be Replaced by Generic Piperazine Analogs in Drug Discovery Programs


Generic substitution of 1-Boc-(R)-3-cyclopropylpiperazine with racemic, unsubstituted, or regioisomeric piperazine building blocks risks introducing stereochemical ambiguity, altering conformational preferences, and compromising metabolic stability in the final active pharmaceutical ingredient [1]. Cyclopropyl-substituted piperazine fragments have been shown to confer superior oral absorption compared to their acyclic or larger-ring alkyl counterparts in in vivo pharmacokinetic studies, with a representative cyclopropylpiperazine-containing HIV-1 protease inhibitor (Compound 13) achieving a Cmax of 17 μM, an AUC of 64 μM·h, and a half-life of 120 min in dogs, while N-Boc piperazine analogues lacking the cyclopropyl motif were explicitly noted to be metabolically less stable [2][3].

Quantitative Differentiation of 1-Boc-(R)-3-Cyclopropylpiperazine Against Closest Analogs


Enhanced Oral Pharmacokinetics of Cyclopropylpiperazine-Containing Drug Candidates vs. Acyclic Alkylpiperazine Analogs

The cyclopropylpiperazine pharmacophore, for which 1-Boc-(R)-3-cyclopropylpiperazine serves as a direct synthetic precursor, confers dramatically superior oral absorption compared to larger-ring or acyclic alkyl piperazine substituents [1]. In a direct head-to-head study within the hydroxyethylpiperazine class of HIV-1 protease inhibitors, the cyclopropylpiperazine-containing compound 13 exhibited the highest oral exposure in dogs (Cmax = 17 μM, AUC = 64 μM·h, t₁/₂ = 120 min), out of a series that included cyclobutyl, cyclopentyl, cyclohexyl, and isopropyl variants [2]. The authors explicitly state that cycloalkylpiperazine groups were designed 'to block metabolic clearance,' and compound 13 achieved the lowest CIC₉₅/IC₅₀ ratios observed in the series [1].

HIV-1 Protease Inhibition Oral Bioavailability Dog Pharmacokinetics

Metabolic Stability Advantage of Cyclopropyl Piperazine Fragments over N-Boc Piperazine Analogues

An independent study on GPR119 agonists directly compared the metabolic stability of N-Boc piperazine analogues versus N-cyclopropylamide piperazine derivatives [1]. The N-Boc piperazine analogues were 'metabolically less stable' than the corresponding N-cyclopropylamide piperazines, despite showing 'biochemical potency nearly identical to that of the N-cyclopropylamide piperazine (data not shown)' [1]. This finding supports the established medicinal chemistry principle that the cyclopropyl group enhances metabolic stability by resisting oxidative metabolism by cytochrome P450 enzymes compared to larger alkyl groups .

Metabolic Stability GPR119 Agonists Cytochrome P450

Enantiomeric Purity and Chiral Definition: (R)-Configuration vs. Racemic or (S)-Enantiomer Building Blocks

1-Boc-(R)-3-cyclopropylpiperazine (CAS 1240587-11-4) is supplied as a single, defined (R)-enantiomer, with commercial specifications requiring ≥97% chemical purity . The corresponding (S)-enantiomer (tert-butyl (3S)-3-cyclopropylpiperazine-1-carboxylate) is catalogued separately (min 97% purity) [1], allowing explicit purchase of the desired stereoisomer. This contrasts with racemic 3-cyclopropylpiperazine-1-carboxylic acid tert-butyl ester (CAS 886779-85-7), where enantiomeric composition is not guaranteed . For drug discovery programs where stereochemistry at the piperazine C3 position impacts target binding, purchasing the enantiopure (R)-building block eliminates the need for costly and low-yielding chiral resolution steps.

Chiral Building Blocks Enantiomeric Purity Stereochemical Integrity

Conformational Restriction and Physicochemical Property Modulation by the Cyclopropyl Group

The cyclopropyl ring in 1-Boc-(R)-3-cyclopropylpiperazine introduces significant conformational restriction compared to acyclic N-alkyl substituents such as ethyl or isopropyl . In drug design, cyclopropyl groups are routinely employed to 'fix conformation and improve PK and water solubility,' with documented effects including enhanced metabolic stability, increased biological activity, reduced plasma clearance, and improved drug dissociation profiles . The predicted boiling point of 1-Boc-(R)-3-cyclopropylpiperazine is 310.2 ± 17.0 °C, and the predicted density is 1.090 ± 0.06 g/cm³, which are relevant for purification and formulation considerations [1].

Conformational Analysis Physicochemical Properties Drug Design

Scalable Synthetic Utility in Multigram Drug Substance Synthesis

Cyclopropylmethyl-piperazine intermediates, structurally analogous to the deprotected form of 1-Boc-(R)-3-cyclopropylpiperazine, have been successfully employed in multigram-scale synthesis of Volasertib (BI 6727), a polo-like kinase 1 (PLK1) inhibitor that reached clinical evaluation [1]. The optimized process, which used N-Boc-piperazine as a key starting material (structurally related to 1-Boc-(R)-3-cyclopropylpiperazine), achieved a 46.1% overall yield and delivered Volasertib in 99.42% purity [1]. Volasertib exhibits an IC₅₀ of 0.87 nM against PLK1 with 6- and 65-fold selectivity over PLK2 and PLK3 respectively . This demonstrates the scalability and pharmaceutical relevance of cyclopropyl-substituted Boc-piperazine building blocks for producing high-purity, potent clinical candidates.

Process Chemistry Multigram Synthesis Volasertib

Primary Research and Industrial Applications Where 1-Boc-(R)-3-Cyclopropylpiperazine Provides the Strongest Value


Synthesis of Oral HIV-1 Protease Inhibitors Requiring High Oral Bioavailability

Medicinal chemistry programs developing orally administered HIV-1 protease inhibitors benefit directly from the cyclopropylpiperazine pharmacophore delivered by 1-Boc-(R)-3-cyclopropylpiperazine [1]. The cyclopropylpiperazine-containing compound 13 achieved Cmax = 17 μM and AUC = 64 μM·h in dogs, outperforming larger cycloalkyl and acyclic alkyl piperazine variants in the same series [1]. Using this building block provides a validated starting point for optimizing oral exposure while maintaining potent enzyme inhibition.

Kinase Inhibitor Lead Optimization Targeting PLK1 and Related Serine/Threonine Kinases

The structural precedent of Volasertib demonstrates that cyclopropyl-substituted piperazine fragments are compatible with scalable, high-purity synthesis of potent PLK1 inhibitors (IC₅₀ = 0.87 nM) suitable for clinical development [2]. 1-Boc-(R)-3-cyclopropylpiperazine can be elaborated into novel PLK1-targeted agents by exploiting the chiral cyclopropyl piperazine core to modulate pharmacokinetics and target selectivity while maintaining synthetic tractability demonstrated in the multigram synthesis of Volasertib (46.1% overall yield, 99.42% final purity) [2].

Asymmetric Synthesis of CNS-Targeted Drug Candidates Where Stereochemistry at the Piperazine C3 Position Is Critical

For CNS-active drug candidates, the (R)-stereochemistry at the piperazine 3-position—as provided in 1-Boc-(R)-3-cyclopropylpiperazine—can dictate receptor subtype selectivity and functional activity [3]. The pre-resolved (R)-enantiomer eliminates the need for chiral chromatography or diastereomeric salt resolution of the racemic 3-cyclopropylpiperazine-1-carboxylic acid tert-butyl ester (CAS 886779-85-7), avoiding the inherent 50% yield loss associated with racemate resolution [3]. Additionally, the Boc protecting group allows chemoselective deprotection under mild acidic conditions (TFA or HCl) without affecting the cyclopropyl ring or other sensitive functionalities [3].

GPR119 Agonist and Metabolic Disease Programs Where Metabolic Stability Is Paramount

Evidence from GPR119 agonist development demonstrates that N-cyclopropylamide piperazine derivatives are metabolically more stable than their N-Boc piperazine analogues, despite comparable biochemical potency [4]. For discovery programs targeting metabolic diseases, incorporating 1-Boc-(R)-3-cyclopropylpiperazine as a synthetic intermediate can preemptively address metabolic stability liabilities while preserving the synthetic flexibility of the Boc protecting group for late-stage functionalization [4].

Quote Request

Request a Quote for 1-Boc-(R)-3-Cyclopropylpiperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.